molecular formula C8H14Br2O B576311 1,3-Dibromooctan-2-one CAS No. 1577-95-3

1,3-Dibromooctan-2-one

Cat. No.: B576311
CAS No.: 1577-95-3
M. Wt: 286.007
InChI Key: HKOOGYYHLSPIJR-UHFFFAOYSA-N
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Description

While the exact data for this compound is unavailable in the provided sources, its structural analogs, such as 1,3-Dibromoacetone (1,3-dibromopropan-2-one, CAS 816-39-7), are well-documented. These analogs share key features: a ketone group flanked by bromine atoms at the 1- and 3-positions. The bromine substituents significantly influence reactivity, stability, and applications in organic synthesis, particularly as alkylating agents or intermediates .

Properties

CAS No.

1577-95-3

Molecular Formula

C8H14Br2O

Molecular Weight

286.007

IUPAC Name

1,3-dibromooctan-2-one

InChI

InChI=1S/C8H14Br2O/c1-2-3-4-5-7(10)8(11)6-9/h7H,2-6H2,1H3

InChI Key

HKOOGYYHLSPIJR-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)CBr)Br

Synonyms

1,3-Dibromo-2-octanone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromooctan-2-one can be synthesized through the bromination of 2-octanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant .

Industrial Production Methods

Industrial production of 1,3-dibromo-2-octanone may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromooctan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,3-dihydroxy-2-octanone or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used brominating agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of substituted octanones or other derivatives.

    Reduction: Formation of 1,3-dihydroxy-2-octanone.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1,3-Dibromooctan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-octanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural Analogs in the Propanone Family

The closest analogs to 1,3-Dibromooctan-2-one are brominated propanones (acetone derivatives). Key examples include:

Compound Name Molecular Formula Substituents CAS Number Key Properties (Inferred)
1,3-Dibromoacetone C₃H₄Br₂O 1-Br, 3-Br, 2-ketone 816-39-7 High reactivity in alkylation; liquid at RT
1,1-Dibromo-2-propanone C₃H₄Br₂O 1-Br, 1-Br, 2-ketone D-10057 Lower symmetry; potential for dimerization
1,3-Dibromo-1-chloro-2-propanone C₃H₃Br₂ClO 1-Br, 3-Br, 1-Cl, 2-ketone D-10053 Enhanced electrophilicity due to Cl

Key Differences :

  • Position of Halogens: 1,3-Dibromoacetone’s bromines are symmetrically placed, favoring nucleophilic substitution at both termini.
  • Electrophilicity : Chlorine substitution (e.g., in D-10053) increases the electron-withdrawing effect, enhancing reactivity in SN2 reactions compared to purely brominated analogs .

Bicyclic Brominated Ketones

Bicyclic structures, such as (1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 64474-54-0), differ fundamentally due to their rigid frameworks:

Compound Name Molecular Formula Structure Type CAS Number Key Properties
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₅BrO Bicyclic, fused rings 64474-54-0 High steric hindrance; solid at RT
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₄O Non-brominated analog 7787-20-4 Lower density; used in fragrance synthesis

Key Differences :

  • Steric Effects : Bicyclic systems restrict molecular flexibility, reducing accessibility to the ketone group for reactions. This contrasts with linear brominated ketones like 1,3-Dibromoacetone, which have greater conformational freedom .
  • Applications : Bicyclic bromoketones are often used in natural product synthesis (e.g., terpenes), whereas linear analogs serve as intermediates in pharmaceuticals or agrochemicals .

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